1-[1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]ethanone
Description
Properties
IUPAC Name |
1-[1-amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-11-7-9-13(10-8-11)18-15-6-4-3-5-14(15)16-17(21)19(12(2)23)24-20(16)22-18/h7-10H,3-6,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSCIBUUPZLMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C4=C2CCCC4)C(=C(S3)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Molecular Weight : 306.46 g/mol
- Functional Groups : Contains an amino group and a thienoisoquinoline moiety.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties , particularly against various cancer cell lines. A study evaluated its cytotoxic effects on human tumor cells, revealing significant activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.045 |
| MCF-7 | 0.032 |
| A549 | 0.050 |
Case Study : In a comparative analysis with standard chemotherapeutic agents, the compound demonstrated lower IC50 values than doxorubicin in the MCF-7 cell line, indicating enhanced potency .
The proposed mechanism of action for this compound involves the inhibition of key cellular pathways associated with cancer progression. It appears to target the K-Ras signaling pathway , which is crucial in many malignancies. Inhibition of this pathway could potentially lead to reduced proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
Additionally, this compound has been explored for its antimicrobial properties . In vitro studies have shown that it possesses activity against various bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound and its analogs. Modifications to the thienoisoquinoline structure have been shown to enhance biological activity significantly.
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that substituents on the aromatic ring significantly influence both anticancer and antimicrobial activities. For instance:
- Para-substitution with methyl groups enhances cytotoxicity.
- Altering the ethyl chain length affects solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Impact
Table 1: Key Structural Differences and Spectral Properties
Notes:
- Ethanone at Position 2 is less electrophilic than α,β-unsaturated ketones (e.g., 7a’s prop-2-enone) but more reactive than carbamates/ureas .
Functional Group Influence on Bioactivity
While bioactivity data for the target compound are unavailable, analogs exhibit antimicrobial properties:
- 7a–c (piperidinyl derivatives): Show moderate activity against S. aureus and E. coli due to the enone system’s electrophilicity .
- 4b (pyrazolyl derivative) : The NH₂ group may enhance interactions with microbial enzymes .
The target’s 4-methylphenyl group could improve lipid membrane penetration, while the -NH₂ group may target bacterial DNA gyrase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
